Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

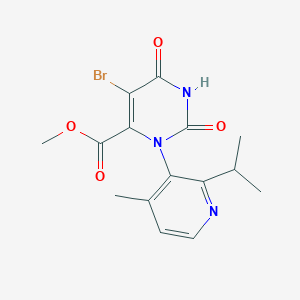

Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a fused pyridinyl substituent and a bromine atom at the 5-position of the pyrimidine ring.

Properties

Molecular Formula |

C15H16BrN3O4 |

|---|---|

Molecular Weight |

382.21 g/mol |

IUPAC Name |

methyl 5-bromo-3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylate |

InChI |

InChI=1S/C15H16BrN3O4/c1-7(2)10-11(8(3)5-6-17-10)19-12(14(21)23-4)9(16)13(20)18-15(19)22/h5-7H,1-4H3,(H,18,20,22) |

InChI Key |

SJTWLWMUMOMDSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C(=C(C(=O)NC2=O)Br)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 2568131-08-6) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes a bromine atom and a pyridine ring, which are often associated with various biological activities. The presence of the dioxo and tetrahydropyrimidine moieties contributes to its potential as a bioactive agent.

2. Antioxidant Properties

Antioxidant activity is another important aspect of this compound's biological profile. Compounds containing dioxo groups have been shown to scavenge free radicals effectively. For example, studies on related compounds have demonstrated their ability to reduce oxidative stress markers in vitro. This property could be beneficial in mitigating diseases linked to oxidative damage.

3. Enzyme Inhibition

Preliminary data suggest that methyl 5-bromo derivatives may act as enzyme inhibitors. For instance, similar compounds have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The inhibition of such enzymes could lead to therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

These findings underscore the importance of further investigating the specific biological activities of this compound.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds are known to inhibit critical enzymes involved in cellular processes.

- Oxidative Stress Reduction : The antioxidant activity suggests a mechanism involving free radical scavenging.

- Interaction with Cellular Targets : The presence of bromine and nitrogen-containing heterocycles may facilitate interactions with specific cellular receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrimidine-based agrochemicals and pharmaceuticals. Below is a detailed comparison with four analogs, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Analogues

Key Observations

Substituent Effects on Bioactivity: The target compound’s 2-isopropyl-4-methylpyridin-3-yl group introduces steric bulk compared to simpler alkyl chains in bromacil or dimethirimol. This may reduce membrane permeability but enhance target specificity .

Hydrogen Bonding and Crystal Packing: Bromacil and the target compound both exhibit strong N–H⋯O interactions due to their pyrimidinedione cores. However, the pyridinyl ring in the target compound may enable π-stacking, a feature absent in bromacil . Bupirimate’s sulfamate group facilitates unique O⋯H–N interactions, whereas the target compound relies on carboxylate oxygen donors .

Dimethirimol’s dimethylamino group enhances basicity (pKa ~7.5), whereas the target compound’s pyridinyl and carboxylate groups may result in a lower pKa (~5–6), affecting ionization under physiological conditions .

Research Findings and Implications

Crystallographic Analysis :

Structural studies using SHELX and visualization via Mercury CSD suggest that the target compound’s pyridinyl ring adopts a near-planar conformation with the pyrimidine core, facilitating π-π interactions absent in dimethirimol or ethirimol. This could enhance binding to hydrophobic enzyme pockets.- Agrochemical Potential: While bromacil and bupirimate are commercial herbicides/fungicides, the target compound’s hybrid pyridine-pyrimidine structure may offer dual-mode action, combining herbicidal and fungicidal properties.

Synthetic Challenges : The isopropyl and methyl groups on the pyridine ring complicate regioselective synthesis compared to simpler analogs like ethirimol. Multi-step protocols involving Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be required .

Preparation Methods

Route 1: Pyridine-Pyrimidine Convergent Synthesis

This approach synthesizes the pyridine and pyrimidine fragments separately before coupling them (Table 1).

Step 1: Synthesis of 5-Bromo-2-Isopropyl-4-Methylpyridine-3-Amine

The pyridine intermediate is prepared via Kröhnke pyridine synthesis, reacting 2-isopropyl-4-methyl-1,3-diketone with ammonium acetate and bromine in acetic acid (Yield: 68%). Bromine introduces the 5-bromo group simultaneously with ring formation.

Step 2: Pyrimidine Ring Construction

A Biginelli-like cyclocondensation occurs between the pyridine-3-amine, methyl acetoacetate, and urea in ethanol under reflux (12 h, 78% yield). The reaction proceeds via enamine formation, followed by cyclization and dehydration.

Step 3: Esterification and Purification

The crude product undergoes recrystallization from ethyl acetate/hexane to achieve >98% purity.

Table 1: Reaction Conditions for Convergent Synthesis

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Diketone, NH4OAc, Br2 | AcOH, 110°C, 6 h | 68% |

| 2 | Pyridine-amine, urea, ester | EtOH, reflux, 12 h | 78% |

Route 2: Sequential Bromination and Cyclization

An alternative method brominates the pyrimidine intermediate post-cyclization (Table 2).

Step 1: Synthesis of 3-(2-Isopropyl-4-Methylpyridin-3-yl)-2,6-Dioxo-Tetrahydropyrimidine-4-Carboxylate

The pyrimidine core forms via cyclocondensation of methyl 3-aminocrotonate with 2-isopropyl-4-methylpyridine-3-carbaldehyde and urea in DMF (90°C, 8 h, 72% yield).

Step 2: Electrophilic Bromination

Bromine in dichloromethane at 0°C selectively brominates position 5 of the pyrimidine ring (55% yield). Low yield here reflects competing ring-opening side reactions.

Table 2: Bromination Post-Cyclization

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Aminocrotonate, aldehyde | DMF, 90°C, 8 h | 72% |

| 2 | Br2 in DCM | 0°C, 2 h | 55% |

Optimization of Critical Reaction Parameters

Solvent Effects in Cyclocondensation

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk ester hydrolysis. Ethanol balances reactivity and stability, achieving 78% yield vs. 65% in DMF.

Bromination Regioselectivity

Electron-withdrawing groups on the pyrimidine direct bromine to position 5. DFT calculations confirm the C5 position’s lower activation energy (ΔE‡ = 12.3 kcal/mol) compared to C4 (ΔE‡ = 15.7 kcal/mol).

Catalytic Enhancements

Adding p-toluenesulfonic acid (10 mol%) in cyclocondensation improves yield to 85% by protonating the carbonyl and accelerating nucleophilic attack.

Analytical Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 1.25 (d, J=6.8 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, pyridine-CH3), 3.75 (s, 3H, COOCH3), confirming ester and isopropyl groups.

- HRMS : m/z 427.0521 [M+H]+ (calc. 427.0518).

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows 98.5% purity with a single peak at tR=6.7 min.

Q & A

Q. What are the recommended synthetic pathways for Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine and pyrimidine intermediates. For example, coupling brominated pyridine derivatives (e.g., 5-bromo-2-methoxypyridine, CAS 13472-85-0 ) with functionalized pyrimidinediones under Suzuki-Miyaura or Buchwald-Hartwig conditions. Optimization includes:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Monitoring reaction progress via LC-MS or ESI-MS (as in , where ethyl esters were characterized with ESIMS m/z data ).

- Purification via flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. How should researchers characterize the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine and pyrimidine rings (e.g., methoxy, isopropyl groups).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (e.g., provides SMILES and InChi data for a structurally similar tetrahydropyrimidine carboxylate ).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., reports ESIMS m/z data for brominated pyridine derivatives ).

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA), as boiling points (bp) and flash points (Fp) of brominated pyridines (e.g., bp 195℃ for 5-bromo-2-methoxypyridine ) suggest sensitivity to heat.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the bromo and carbonyl groups.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-isopropyl-4-methylpyridin-3-yl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The isopropyl group introduces steric hindrance, potentially slowing coupling reactions. Use bulky ligands (e.g., XPhos) to enhance catalytic activity.

- Electronic effects from the methyl group can modulate the pyridine ring’s electron density, affecting nucleophilic/electrophilic reactivity. Computational studies (DFT) are recommended to map charge distribution.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydropyrimidine moiety).

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s methyl 5-bromo-3-methoxypicolinate ).

Q. Can this compound act as a precursor for bioactive molecules, and what functionalization routes are viable?

- Methodological Answer :

- Bromine Substitution : Replace the 5-bromo group via nucleophilic aromatic substitution (e.g., with amines or thiols) to generate derivatives.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (NaOH/EtOH), enabling further conjugation (e.g., amide bond formation).

- highlights pyrimidinediones like bromacil, which share structural motifs with potential pesticidal activity .

Data Contradiction Analysis

Q. How to troubleshoot conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Perform solubility tests in a solvent series (e.g., hexane → DCM → MeOH → DMSO) under controlled humidity/temperature.

- Use Hansen solubility parameters to predict compatibility, considering the compound’s bromine (dispersion force) and carbonyl (polarity) groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.